3-(4-Amino-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one
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Description
Synthesis Analysis
While specific synthesis methods for “3-(4-Amino-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one” are not available, related compounds have been synthesized through various methods. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been used to afford 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine .Molecular Structure Analysis
The molecular structure of “3-(4-Amino-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one” can be inferred from related compounds. For example, the synthesis verification of 3-amino-4-azido-1,2,5-oxadiazole and its structural characterization by IR, NMR spectroscopy, X-ray diffraction, and elemental analysis have been carried out .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds including both thiazolidine and 1,3,4-oxadiazole heterocyclic systems involves a novel route consisting of multicomponent reactions. This route, characterized by mild conditions and functional group tolerance, allows for the preparation of α-amino-1,3,4-oxadiazoles with potential for subsequent reactions, such as conversion into urea derivatives. This methodology opens up possibilities for generating compounds with varied biological activities due to the structural diversity and reactivity of the synthesized molecules (Brockmeyer, Gerven, Saak, & Martens, 2014).
Anticancer and Antiangiogenic Effects
Thioxothiazolidin-4-one derivatives have been synthesized and investigated for their anticancer and antiangiogenic effects in a mouse model. These compounds, characterized by the coupling of different amines, showed significant inhibition of tumor growth and endothelial proliferation, indicating their potential as anticancer agents with the ability to suppress tumor angiogenesis and cell proliferation (Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010).
Antimicrobial Activity
Compounds derived from the core structure of 3-(4-Amino-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one have been evaluated for their antimicrobial activities. These activities are attributed to the structural features of the compounds, including the presence of thiazolidine and oxadiazole rings. Such studies contribute to the exploration of new antimicrobial agents capable of addressing the challenge of resistant microbial strains (Basavarajaiah & Mruthyunjayaswamy, 2010).
Antifibrotic and Anticancer Action
Amino(imino)thiazolidinone derivatives have been synthesized and their antifibrotic and anticancer activities determined. This class of compounds exhibits promising antifibrotic activity, with some derivatives showing effects similar to Pirfenidone, a known antifibrotic agent, without exhibiting anticancer effects. This highlights the potential of these compounds for therapeutic applications targeting fibrosis (Kaminskyy, den Hartog, Wojtyra, Lelyukh, Gzella, Bast, & Lesyk, 2016).
properties
IUPAC Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O2S/c6-3-4(9-12-8-3)10-2(11)1-13-5(10)7/h7H,1H2,(H2,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZILYFRQOWYXOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=N)S1)C2=NON=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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